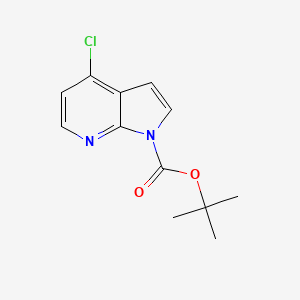

1-Boc-4-chloro-7-azaindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-4-chloro-7-azaindole is an organic compound belonging to a family of heterocyclic compounds known as azaindoles. It is a derivative of indole and is composed of a benzene ring, a pyridine ring, and an azaindole ring. It is a colorless crystalline solid that has a melting point of 149-150°C. It is soluble in dimethylformamide, dimethyl sulfoxide, and methanol. 1-Boc-4-chloro-7-azaindole has a variety of applications in organic and medicinal chemistry, including its use as a reagent in the synthesis of other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

C12H13ClN2O2 C_{12}H_{13}ClN_{2}O_{2} C12H13ClN2O2

and a molecular weight of 252.7 . It’s a useful intermediate in various fields of scientific research. Below, I’ll delve into six distinct applications of this compound, each within its own dedicated section.Synthesis of Cytokinin Analogues

Cytokinins are a class of plant hormones that promote cell division and growth1-Boc-4-chloro-7-azaindole can be used to synthesize synthetic analogues of cytokinins . These analogues can help in understanding plant biology and may lead to agricultural applications such as developing new fertilizers or growth regulators that can enhance crop yields.

Wirkmechanismus

Target of Action

The primary target of 1-Boc-4-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

1-Boc-4-chloro-7-azaindole interacts with the active site of the SRC kinase, inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of SRC kinase affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that regulate cell growth and division. This disruption can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .

Result of Action

The result of 1-Boc-4-chloro-7-azaindole’s action is a significant reduction in the proliferation of cancer cells . By inhibiting SRC kinase, it disrupts the signaling pathways that promote cell growth and division, leading to a decrease in the number of cancer cells .

Action Environment

The action of 1-Boc-4-chloro-7-azaindole can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can impact the compound’s ability to reach its target and exert its effects .

Eigenschaften

IUPAC Name |

tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILMPLDZXMKZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.